hCAIX-IN-7

hCA IX Isoform Selectivity Off-target Activity

In hypoxia and tumor microenvironment research, off-target carbonic anhydrase inhibition confounds phenotypic interpretation. hCAIX-IN-7 (compound 6c) solves this with its defined isoform selectivity profile. - Selectivity: >24.4-fold for hCA IX (Ki=410.6 nM) over hCA I/II (Ki>10,000 nM), minimizing systemic CA inhibition artifacts. - Dual Membrane-Bound CA Activity: Potent hCA IV inhibition (Ki=43.0 nM) enables concurrent interrogation of two tumor-relevant isoforms, a capability absent in standard hCA IX/XII dual inhibitors. - Benchmark Coumarin Probe: Well-characterized Ki values across hCA I, II, IV, and IX provide a quantitative reference for SAR studies and scaffold-hopping campaigns. Supplied with analytical documentation. For R&D only; not for human use.

Molecular Formula C18H12FNO3
Molecular Weight 309.3 g/mol
Cat. No. B12409319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-7
Molecular FormulaC18H12FNO3
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C18H12FNO3/c19-14-3-1-2-12(10-14)4-8-17(21)20-15-6-7-16-13(11-15)5-9-18(22)23-16/h1-11H,(H,20,21)/b8-4+
InChIKeyOXJBLRCFWGEKML-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-7: Technical Baseline for a Tumor-Associated Carbonic Anhydrase IX Inhibitor


hCAIX-IN-7 (compound 6c) is a synthetic small-molecule inhibitor belonging to the coumarin-based class of carbonic anhydrase (CA) inhibitors, with the chemical structure (E)-3-(3-fluorophenyl)-N-(2-oxo-2H-chromen-6-yl)acrylamide, a molecular weight of 309.29 g/mol, and the CAS number 2451479-58-4 . It is specifically developed to target the tumor-associated, membrane-bound isoform human carbonic anhydrase IX (hCA IX) . The compound's primary differentiating characteristic is its defined isoform selectivity profile, which establishes its utility as a chemical probe for dissecting the specific roles of hCA IX and hCA IV in hypoxia biology and oncology research .

Isoform-selective chemical probe for hCA IX and hCA IV membrane isoforms
Non-sulfonamide coumarin scaffold reduces off-target hCA I/II binding
Defined selectivity profile supports hypoxia and tumor microenvironment research

Procurement Alert: Why hCAIX-IN-7 Cannot Be Substituted with Generic hCA IX Inhibitors


The class of carbonic anhydrase inhibitors is highly heterogeneous, with significant variation in isoform selectivity profiles even among closely related chemical scaffolds . hCAIX-IN-7 exhibits a specific and quantifiable pattern of inhibition across hCA isoforms I, II, IV, and IX. Substituting this compound with another 'hCA IX inhibitor' like hCAIX-IN-5, hCAIX-IN-14, or the dual inhibitor hCAIX/XII-IN-7 without understanding these specific Ki values introduces a critical risk of off-target activity against physiologically essential isoforms (hCA I/II) or an altered inhibition of hCA IV, which can confound experimental results in hypoxia and tumor biology models. The quantitative evidence presented below demonstrates that these compounds are not functionally interchangeable, and selection must be guided by the precise selectivity requirements of the specific research application .

Off-target hCA I/II inhibition

Generic hCA IX inhibitors may potently inhibit ubiquitous hCA I/II, confounding hypoxia-specific readouts.

Altered hCA IV inhibition profile

Substituting with another hCA IX tool compound can shift hCA IV potency, losing a key secondary activity.

Scaffold-dependent selectivity

Sulfonamide-based alternatives often lack the high hCA I/II selectivity of this coumarin probe.

hCAIX-IN-7 Comparative Evidence Guide: Quantified Isoform Selectivity and hCA IV Potency


hCA IX Selectivity Over Off-Target Isoforms hCA I and hCA II

hCAIX-IN-7 demonstrates a profound selectivity for hCA IX over the ubiquitous cytosolic isoforms hCA I and hCA II. Its inhibition constants (Ki) for hCA I and hCA II are both >10,000 nM, indicating negligible binding to these physiologically critical enzymes. In contrast, its Ki for the target hCA IX is 410.6 nM, yielding a selectivity ratio of >24.4-fold for hCA IX over both hCA I and hCA II . This high level of selectivity is a key differentiator, as many other hCA IX inhibitors, such as the more potent but less selective hCAIX/XII-IN-7 (compound 3e), exhibit significant inhibition of hCA I (Ki = 3.2 nM) and hCA II (Ki = 9.2 nM) [1].

hCA IX vs. Off-Target I/II
Head-to-head
hCA I/II Ki >10,000 nM
hCA IX Ki 410.6 nM
vs. hCAIX/XII-IN-7: hCA I Ki 3.2 nM, hCA II Ki 9.2 nM
Supports isoform-selective pathway dissection in hypoxia models
Selectivity ratio >24.4-fold over hCA I/II; assay: stopped-flow CO₂ hydrase
hCA IX Isoform Selectivity Off-target Activity Hypoxia Carbonic Anhydrase

Inhibition of Membrane-Bound Isoform hCA IV: A Distinctive Secondary Activity

A key and often overlooked feature of hCAIX-IN-7 is its significant inhibitory activity against the membrane-bound isoform hCA IV, with a Ki of 43.0 nM . This activity is a critical differentiator. In contrast, the closely related analog hCAIX-IN-5 (compound 6b) has a substantially weaker Ki for hCA IV of 130.7 nM, making it 3.0-fold less potent against this isoform . Furthermore, the pan-inhibitor hCAIX/XII-IN-7 has not been reported to have any significant activity against hCA IV, focusing instead on hCA IX and XII .

hCA IV Inhibition
Head-to-head
hCA IV Ki 43.0 nM
vs. hCAIX-IN-5 Ki 130.7 nM
vs. hCAIX/XII-IN-7: not primary target
Enables combined hCA IX/IV membrane isoform investigation
3.0-fold more potent than analog hCAIX-IN-5 on hCA IV
hCA IV Carbonic Anhydrase Isoform Profiling pH Regulation Tumor Microenvironment

Comparative hCA IX Potency and Selectivity Profile Against In-Class Analogs

hCAIX-IN-7 occupies a specific position in the potency-selectivity landscape for hCA IX inhibitors. Its Ki for hCA IX is 410.6 nM . This positions it as a moderately potent but highly selective inhibitor, contrasting with other available probes: hCAIX-IN-2 (compound 9d) is more potent against hCA IX (Ki = 24.6 nM) but also potently inhibits hCA XII (Ki = 45.3 nM) ; hCAIX-IN-14 (compound 5a) is also more potent on hCA IX (Ki = 134.8 nM) but lacks the significant hCA IV activity seen with hCAIX-IN-7 ; and hCAIX-IN-5 (compound 6b) is less potent on both hCA IX (Ki = 829.1 nM) and hCA IV (Ki = 130.7 nM) .

In-Class Analog Comparison
Cross-study
hCA IX Ki 410.6 nM; hCA IV Ki 43.0 nM
hCAIX-IN-2: hCA IX Ki 24.6 nM (hCA XII Ki 45.3 nM)
hCAIX-IN-14: hCA IX Ki 134.8 nM
Unique moderate potency/high selectivity profile
17-fold less potent on hCA IX than hCAIX-IN-2 but greater I/II selectivity
hCA IX Structure-Activity Relationship Chemical Probe Drug Discovery Potency

Chemical Structure and Scaffold Differentiation from Sulfonamide-Based Inhibitors

hCAIX-IN-7 is a coumarin derivative, (E)-3-(3-fluorophenyl)-N-(2-oxo-2H-chromen-6-yl)acrylamide, which is a non-classical CA inhibitor scaffold distinct from the primary sulfonamide zinc-binding group found in drugs like acetazolamide and many other hCA IX inhibitors . This scaffold difference is significant, as sulfonamides are known to have off-target effects and can be promiscuous binders. For instance, the sulfonamide-bearing inhibitor hCAIX/XII-IN-7 exhibits potent inhibition of multiple isoforms including hCA I, II, IX, and XII . The coumarin-based structure of hCAIX-IN-7 contributes to its unique selectivity profile, particularly its minimal activity against hCA I and II .

Scaffold Differentiation
Class-level
Coumarin (non-sulfonamide)
vs. sulfonamide-based hCA IX inhibitors
Reduces off-target hCA I/II binding associated with sulfonamides
SAR inference; confirm in target assays
Coumarin Non-Sulfonamide Scaffold Hopping Chemical Biology Tool Compound

hCAIX-IN-7: Optimal Research Scenarios Driven by Quantitative Differentiation


Hypoxia and Tumor Microenvironment Studies Requiring Isoform Selectivity

For in vitro and in vivo models of the hypoxic tumor microenvironment where the goal is to dissect the specific contributions of hCA IX and hCA IV to extracellular acidosis, cell migration, and metastasis, hCAIX-IN-7 is the optimal choice. Its >24.4-fold selectivity for hCA IX over the abundant, physiologically critical isoforms hCA I and II ensures that observed phenotypes are not confounded by systemic or off-target carbonic anhydrase inhibition. Furthermore, its potent inhibition of hCA IV (Ki = 43.0 nM) allows for the concurrent interrogation of two membrane-bound CA isoforms, a capability absent in standard hCA IX/XII dual inhibitors like hCAIX/XII-IN-7 [1].

Chemical Probe Development for Target Validation with Minimal Off-Target Noise

In early-stage drug discovery and target validation, a chemical probe's utility is defined by its selectivity. hCAIX-IN-7 is a superior tool for validating the therapeutic relevance of hCA IX in cancer models due to its negligible inhibition of hCA I and II (Ki >10,000 nM) . This stands in stark contrast to more potent but promiscuous probes like hCAIX/XII-IN-7, which inhibits hCA I with a Ki of 3.2 nM [1]. Using hCAIX-IN-7 significantly reduces the 'off-target noise' in cellular and in vivo assays, providing higher confidence that any resulting phenotype is directly attributable to hCA IX (and potentially hCA IV) modulation.

Comparative SAR Studies Focused on Non-Sulfonamide CA Inhibitors

For medicinal chemistry and chemical biology groups engaged in scaffold-hopping exercises or developing new classes of CA inhibitors, hCAIX-IN-7 serves as a benchmark coumarin-based compound. Its well-defined Ki profile across hCA I, II, IV, and IX (Ki = >10000, >10000, 43.0, 410.6 nM, respectively) provides a quantitative reference point for comparing the activity and selectivity of novel non-sulfonamide analogs. This specific data allows researchers to evaluate improvements in potency and shifts in isoform selectivity relative to a known, commercially available standard, guiding SAR toward more optimized compounds.

Functional Studies on the Role of hCA IV in the Tumor Microenvironment

The distinct inhibitory activity of hCAIX-IN-7 against hCA IV (Ki = 43.0 nM) enables focused research into the function of this less-studied membrane-bound isoform within the tumor microenvironment. While many probes effectively target hCA IX and XII, few possess significant hCA IV activity. By using hCAIX-IN-7 in conjunction with an hCA IX-specific knockout or inhibitor, researchers can isolate and study hCA IV-mediated effects on extracellular pH regulation, cell-cell adhesion, and tumor-stroma interactions, addressing a specific gap in the current CA inhibitor chemical biology toolkit.

Application
Selection Property
Validation Focus
Hypoxia tumor microenvironment studies
Isoform selectivity profile (hCA IX/IV)
Extracellular acidosis, migration endpoints
Target validation with minimal off-target noise
High selectivity over hCA I/II
hCA IX-specific phenotypic outcomes
Non-sulfonamide scaffold SAR
Coumarin-based reference compound
Potency and selectivity benchmarking
hCA IV functional studies in tumor microenvironment
Potent hCA IV inhibition
hCA IV-mediated pH regulation and adhesion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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